

# Preparing JNJ-28330835 for In Vivo Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

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## Introduction

**JNJ-28330835** is a potent and selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical models.[1] As a nonsteroidal agent, it holds promise for various therapeutic applications, including muscle-wasting conditions and osteoporosis.[1] This document provides detailed application notes and protocols for the preparation and in vivo administration of **JNJ-28330835** to support further research and development.

## Physicochemical Properties of JNJ-28330835

A clear understanding of the physicochemical properties of **JNJ-28330835** is essential for its proper handling and formulation.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>10</sub> F <sub>6</sub> N <sub>4</sub> O
Molecular Weight	364.25 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO

## In Vivo Efficacy of JNJ-28330835 in Rat Models

The following tables summarize the quantitative data from in vivo studies in rats, highlighting the selective anabolic effects of **JNJ-28330835**.

### Anabolic Effects on Muscle and Prostate

Animal Model	Dose (mg/kg)	Effect on Levator Ani Muscle	Effect on Prostate Weight
Orchidectomized Rats	10	Maximal growth stimulation	-
Intact Rats	10	No inhibitory effect	Reduced by a mean of 30%

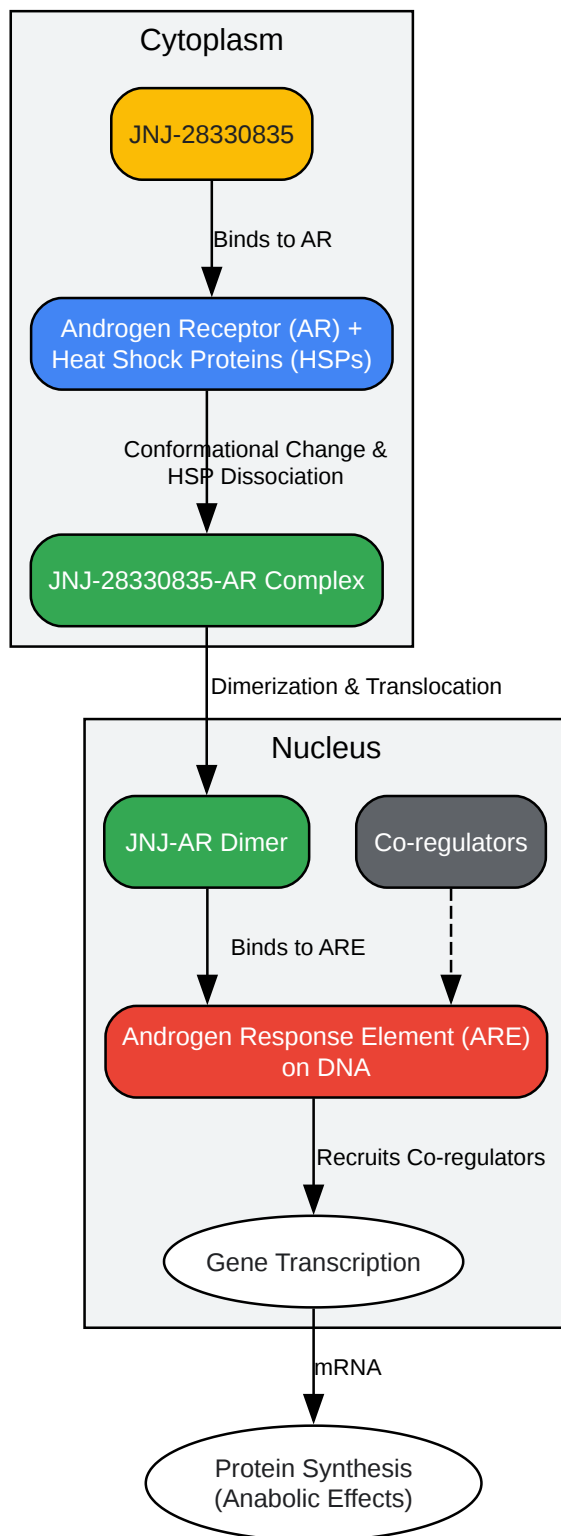
### Effects on Body Composition and Bone

Animal Model	Effect on Lean Body Mass	Effect on Bone Turnover Markers
Orchidectomized Rats	Prevented half of the loss associated with orchidectomy; Restored about 30% of lost lean mass in aged orchidectomized rats.	Agonist effects on markers of both osteoclast and osteoblast activity, suggesting reduced bone turnover.

## Signaling Pathway of JNJ-28330835

**JNJ-28330835** exerts its effects by selectively modulating the androgen receptor (AR). The binding of **JNJ-28330835** to the AR initiates a signaling cascade that leads to the transcription of target genes responsible for anabolic effects in muscle and bone.

## Androgen Receptor Signaling Pathway for JNJ-28330835

[Click to download full resolution via product page](#)Androgen Receptor Signaling Pathway for **JNJ-28330835**

## Experimental Protocols

### Preparation of JNJ-28330835 for Oral Gavage in Rats

This protocol describes the preparation of a **JNJ-28330835** formulation suitable for oral gavage in rats, based on common vehicles for poorly soluble compounds.

Materials:

- **JNJ-28330835** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes

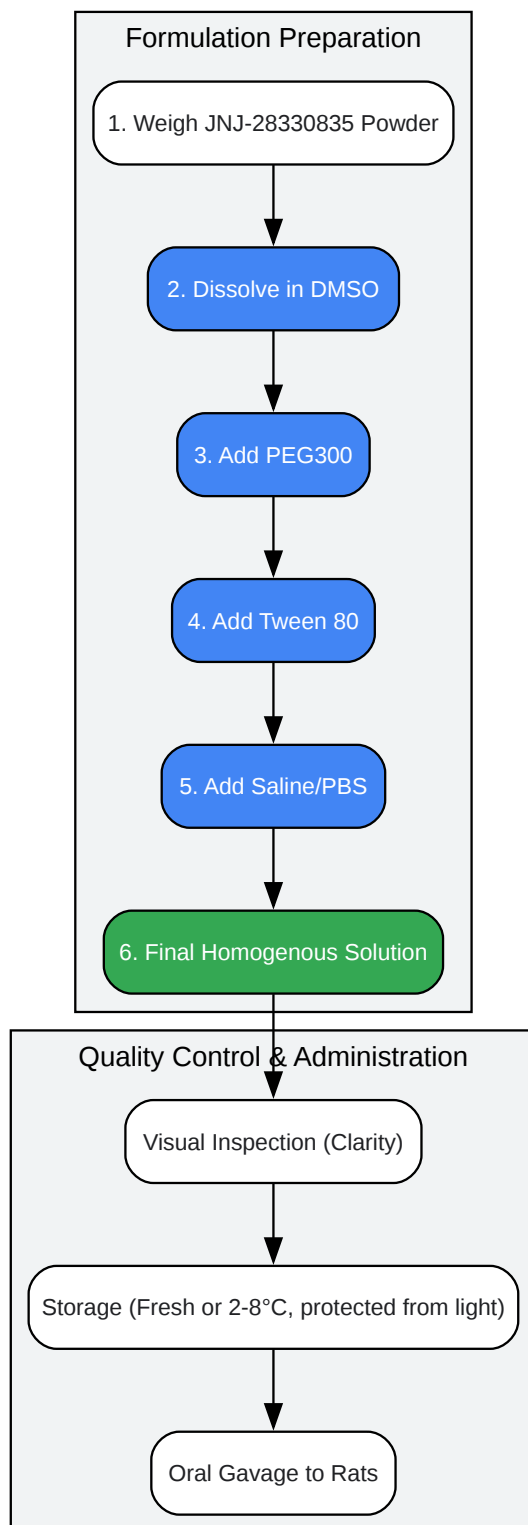
Procedure:

- Calculate the required amount of **JNJ-28330835**: Based on the desired dosing concentration and the total volume of the formulation to be prepared. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of **JNJ-28330835** is required.
- Prepare the vehicle: A commonly used vehicle for SARMs is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
  - For a 10 mL final volume, this corresponds to:

- 0.5 mL DMSO
- 3.0 mL PEG300
- 0.5 mL Tween 80
- 6.0 mL Saline
- Dissolve **JNJ-28330835** in DMSO:
  - Weigh the calculated amount of **JNJ-28330835** powder and place it in a sterile vial.
  - Add the required volume of DMSO.
  - Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid excessive heat.
- Add PEG300:
  - To the **JNJ-28330835**/DMSO solution, add the required volume of PEG300.
  - Vortex the mixture until it is homogeneous.
- Add Tween 80:
  - Add the required volume of Tween 80 to the mixture.
  - Vortex thoroughly to ensure uniform distribution.
- Add Saline/PBS:
  - Slowly add the sterile saline or PBS to the mixture while vortexing to bring the solution to the final desired volume.
  - Continue to vortex until a clear and homogenous solution is obtained.
- Final Formulation and Storage:
  - The final formulation should be a clear solution.

- It is recommended to prepare the formulation fresh on the day of the experiment.
- If short-term storage is necessary, store the formulation protected from light at 2-8°C. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. The stability of the formulation under these conditions should be validated.

## Workflow for JNJ-28330835 Oral Gavage Formulation

[Click to download full resolution via product page](#)Workflow for **JNJ-28330835** Oral Gavage Formulation

## In Vivo Administration Protocol for Rats

This protocol outlines the procedure for oral gavage administration of the prepared **JNJ-28330835** formulation to rats.

### Materials:

- Prepared **JNJ-28330835** formulation
- Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats)
- Syringes (1-3 mL)
- Animal scale

### Procedure:

- Animal Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the start of the study.
- Dose Calculation:
  - Weigh each rat on the day of dosing to accurately calculate the volume of the formulation to be administered.
  - The dosing volume is typically in the range of 1-5 mL/kg body weight for rats. The exact volume should be kept consistent across all animals in the study.
- Animal Restraint:
  - Gently but firmly restrain the rat. Proper restraint is crucial to ensure the safety of both the animal and the researcher and to facilitate accurate dosing.
- Gavage Administration:
  - Attach the gavage needle to the syringe containing the calculated dose of the **JNJ-28330835** formulation.

- Ensure there are no air bubbles in the syringe.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.
- The needle should pass smoothly without resistance. If resistance is met, do not force the needle; withdraw and re-insert.
- Once the needle is properly positioned in the esophagus, slowly administer the formulation.
- Post-Administration Monitoring:
  - After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
  - Continue to monitor the animals according to the study protocol.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol. This protocol is intended as a guide and may need to be adapted for specific experimental needs.

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## References

- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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